molecular formula C9H14N2 B12973906 (R)-4-(1-(Methylamino)ethyl)aniline

(R)-4-(1-(Methylamino)ethyl)aniline

Cat. No.: B12973906
M. Wt: 150.22 g/mol
InChI Key: DMFXFNALRAVAAD-SSDOTTSWSA-N
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Description

®-4-(1-(Methylamino)ethyl)aniline is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to an aniline ring. The ®-configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(Methylamino)ethyl)aniline typically involves the asymmetric reduction of a corresponding ketone or imine precursor. One common method is the reduction of ®-4-(1-(Methylamino)ethyl)aniline using chiral catalysts or reagents to ensure the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-(Methylamino)ethyl)aniline may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical drugs.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-(Methylamino)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-(Methylamino)ethyl)aniline: The enantiomer of the compound with opposite stereochemistry.

    4-(1-(Methylamino)ethyl)aniline: The racemic mixture containing both ® and (S) enantiomers.

    N-Methyl-4-ethylaniline: A structurally similar compound with a different substitution pattern.

Uniqueness

®-4-(1-(Methylamino)ethyl)aniline is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its selective interactions with molecular targets, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-[(1R)-1-(methylamino)ethyl]aniline

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3/t7-/m1/s1

InChI Key

DMFXFNALRAVAAD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)NC

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC

Origin of Product

United States

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